Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-derived compound featuring a 4-methoxyphenylcarbamothioylamino substituent at the 2-position and an ethyl ester group at the 3-position. This compound is of interest in medicinal chemistry due to structural similarities with bioactive analogs, such as metal-coordinating ligands (e.g., ) and antioxidant derivatives (e.g., ) .
Properties
Molecular Formula |
C20H22N2O4S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O4S2/c1-3-26-19(24)16-14-6-4-5-7-15(14)28-18(16)22-20(27)21-17(23)12-8-10-13(25-2)11-9-12/h8-11H,3-7H2,1-2H3,(H2,21,22,23,27) |
InChI Key |
HPKSDAJQAMBEHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among benzothiophene derivatives include substituents on the aryl group, the nature of the amino-linked functional groups, and additional halogen or alkyl modifications. Below is a comparative analysis:
Physicochemical Properties
- NMR Shifts : highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shift changes, useful for structural elucidation .
- Hydrogen Bonding : The carbamothioyl group in the target compound likely participates in hydrogen-bonding networks, akin to patterns described in .
- Lipophilicity : Trichloroethyl (–6) and bromoaryl () groups increase logP values compared to methoxy or hydroxy derivatives.
Crystallographic and Conformational Analysis
- Software like SHELX (–8) enables precise refinement of benzothiophene derivatives, critical for understanding puckering () and hydrogen-bonding networks .
- The tetrahydrobenzothiophene core likely adopts a chair-like conformation, minimizing ring strain, as inferred from cyclopentane puckering models () .
Data Tables
Table 2: Bioactivity Comparison
Biological Activity
Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has gained attention due to its potential biological activities. This compound features a unique structural arrangement that includes a benzothiophene core and various functional groups, which may contribute to its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N2O4S, with a molecular weight of 418.5 g/mol. The presence of the 4-methoxyphenyl carbonyl moiety suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly in the following areas:
- Antitumor Activity : Studies have shown that this compound possesses antitumor properties. For instance, a related compound demonstrated an IC50 range from 23.2 to 49.9 μM against various cancer cell lines . In vitro studies indicated that it effectively induced apoptosis and necrosis in MCF-7 breast cancer cells.
- Mechanism of Action : The compound's mechanism involves cell cycle arrest at the G2/M phase and S-phase, leading to genetic material degradation due to apoptosis induction. Flow cytometry analysis revealed an increase in cell population distribution at these phases compared to control groups .
Antitumor Effects
A specific study evaluated the in vivo effects of the compound on tumor growth in mice. The results indicated a significant decrease in tumor mass when treated with this compound compared to controls. Notably, it reduced solid tumor mass by approximately 54% compared to traditional chemotherapy agents like 5-FU .
Autophagy Assessment
Further investigations into the autophagic processes revealed that while the compound did not significantly induce cell death via autophagy, it inhibited autophagic cell death. This dual mechanism of action (apoptosis and necrosis) underscores its potential as an effective antitumor agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Contains a benzothiophene core | Lacks methoxy substitution |
| 2-(Chloroacetyl)amino derivatives | Features chloroacetyl group | Enhanced reactivity due to halogen |
| Thienopyrimidine derivatives | Incorporates pyrimidine ring | Potentially different biological activity |
This comparison highlights how this compound is unique due to its specific functional groups and structural arrangement that could influence its biological properties and synthetic applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
